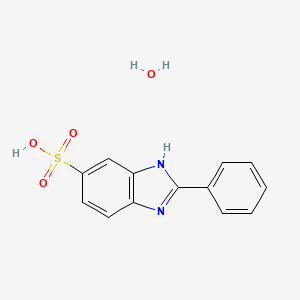

2-phenyl-1H-1,3-benzodiazole-5-sulfonic acid hydrate

Description

2-Phenyl-1H-1,3-benzodiazole-5-sulfonic acid hydrate (CAS: 915920-68-2) is a benzodiazole derivative featuring a sulfonic acid group and a hydrate moiety. Its synthesis typically involves multi-step reactions, including chlorosulfonation of precursor aromatic amines followed by substitution and cyclization steps, as demonstrated in analogous benzimidazole sulfonamide syntheses .

Properties

IUPAC Name |

2-phenyl-3H-benzimidazole-5-sulfonic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3S.H2O/c16-19(17,18)10-6-7-11-12(8-10)15-13(14-11)9-4-2-1-3-5-9;/h1-8H,(H,14,15)(H,16,17,18);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNACPZXTLQWNTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207853-65-4 | |

| Record name | 1H-Benzimidazole-6-sulfonic acid, 2-phenyl-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207853-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Sulfuric Acid-Mediated Sulfonation

The most widely documented approach involves direct sulfonation of 2-phenylbenzimidazole using concentrated sulfuric acid. Key steps include:

-

Gradual Addition : 2-Phenylbenzimidazole is introduced into concentrated H₂SO₄ in batches at 40–50°C to mitigate exothermic side reactions.

-

Controlled Heating : The mixture is heated to 85°C and maintained until the starting material content drops below 1% (monitored via HPLC).

-

Workup : The sulfonated solution is diluted with water (1:2 v/v), stirred at 80°C for 1 hour, and filtered to isolate the crude product.

Optimization Insights :

-

Catalyst Screening : Addition of 5 g Cu-ZSM-5 (Si/Al = 100) at 60°C improves regioselectivity, reducing isomer formation (4-sulfonic acid content: 6.25% vs. 8.9% without catalyst).

Table 1: Reaction Parameters for Sulfuric Acid Method

Benzaldehyde Condensation Approach

A patent-published method bypasses pre-formed benzimidazole intermediates by directly condensing 3,4-diaminobenzenesulphonic acid with benzaldehyde under optimized redox conditions:

Key Steps :

-

pH Control : Reactants are combined in aqueous solution at pH 4–7 (preferably 5–6) using NaOH/KOH.

-

SO₂ Integration : NaHSO₃ or Na₂S₂O₅ (1.2–2.2 mol/mol diamine) generates in-situ sulfite adducts, facilitating cyclization.

-

Thermal Activation : The mixture is heated to 60–80°C for 1–3 hours, achieving >90% conversion.

Critical Factors :

-

Benzaldehyde Stoichiometry : 0.9–1.5 mol per mole diamine prevents oligomerization.

-

Oxidative Purification : Post-reaction treatment with KMnO₄ (1–2 g/mol) removes colored byproducts, essential for cosmetic-grade purity.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Modern protocols leverage microwave irradiation to accelerate reaction kinetics:

Procedure :

-

3,4-Diaminobenzenesulfonic acid (0.01 mol) and benzoic acid (0.01 mol) are dissolved in DMF/water (1:1 v/v).

-

Trimethylsilyl chloride catalyzes cyclization at 110°C under microwave irradiation (300 W, 30 minutes).

Advantages :

-

Time Efficiency : 30-minute runtime vs. 6–8 hours conventionally.

-

Solvent System : Aqueous DMF enhances solubility without requiring inert atmospheres.

Table 2: Comparative Analysis of Synthetic Methods

| Method | Yield | Time | Purity | Scalability |

|---|---|---|---|---|

| H₂SO₄ Sulfonation | 91.1% | 6 hr | 93.4% | Industrial |

| Benzaldehyde Condensation | 89%* | 3 hr | 95% | Pilot-scale |

| Microwave | 85–90% | 0.5 hr | 90% | Lab-scale |

| *After three recrystallizations. |

Purification and Isolation Techniques

Oxidative Clarification

Crude products often require post-synthesis treatment:

Recrystallization Protocols

-

Solvent System : Acidified water (pH 2–3) precipitates the hydrate form, while DMSO/water mixtures (1:4) enhance crystal uniformity.

-

Multi-Stage Washing : Industrial processes employ 3–5 reprecipitation cycles to achieve >99% HPLC purity for UV-filter applications.

Industrial-Scale Production Considerations

Continuous Flow Reactor Adaptation

While bench-scale methods use batch reactors, patent data suggests scalability through:

Chemical Reactions Analysis

Mannich Reaction for Amino Methylation

This compound undergoes nucleophilic substitution via the Mannich reaction to form N-Mannich bases. The reaction involves formaldehyde and secondary amines under acidic conditions .

Reagents & Conditions

-

Active hydrogen source : 2-Phenyl-5-benzimidazole sulfonic acid

-

Amines : Piperazine, piperidine, morpholine, diphenylamine, dipropylamine

-

Formaldehyde : 37% aqueous solution (formalin)

-

Catalyst : Concentrated HCl (few drops)

-

Solvent : Absolute ethanol

-

Temperature : Reflux (~78°C)

-

Reaction monitoring : TLC (hexane:ethyl acetate:methanol = 3:2:1)

Procedure

-

Secondary amine and formaldehyde are stirred in ethanol for 1 hour.

-

2-Phenyl-5-benzimidazole sulfonic acid is added, and the mixture is refluxed until completion (typically 6–8 hours).

-

The product is filtered and dried at room temperature.

Products

| Secondary Amine | Product Structure | Solubility Profile |

|---|---|---|

| Piperazine | Bis-aminomethylated derivative | Soluble in DMSO, methanol |

| Morpholine | Monosubstituted morpholine adduct | Soluble in chloroform, ethyl acetate |

| Diphenylamine | Bulky aryl-substituted derivative | Poor water solubility |

Characterization via FTIR and NMR confirmed:

Stability Under Acidic and Oxidative Conditions

While direct experimental data on oxidation/reduction is limited in accessible literature, the sulfonic acid group’s inherent properties suggest:

-

Acidic hydrolysis : Likely stable due to strong electron-withdrawing effects of the sulfonate group.

-

Oxidative resistance : The benzimidazole ring may resist common oxidants (e.g., H₂O₂) under mild conditions.

Comparative Reactivity Table

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds similar to 2-phenyl-1H-1,3-benzodiazole-5-sulfonic acid exhibit notable antibacterial properties. The sulfonic acid group is critical in enhancing the biological activity of these compounds. Studies have shown that derivatives can inhibit bacterial growth by disrupting folate synthesis pathways, making them potential candidates for new antibiotic development .

Case Studies

- Synthesis and Biological Testing : A study synthesized various derivatives of benzimidazole-based compounds, including 2-phenyl-1H-1,3-benzodiazole derivatives. These were tested for their antibacterial efficacy against common pathogens, demonstrating significant inhibition rates compared to standard antibiotics .

- Mechanistic Studies : Interaction studies revealed that these compounds may bind to specific enzymes in bacterial metabolic pathways, leading to effective inhibition of bacterial growth. Further research is necessary to elucidate the exact binding mechanisms and affinities .

UV Protection

2-Phenyl-1H-1,3-benzodiazole-5-sulfonic acid hydrate is recognized for its role as a UV filter , particularly effective against UV-B radiation. It is one of the approved ingredients by regulatory bodies such as the FDA for use in sunscreen formulations .

Formulation Benefits

The compound's water solubility allows it to be incorporated into various cosmetic formulations without the greasy feel associated with oil-soluble filters. It enhances the SPF (Sun Protection Factor) of formulations when combined with other sunscreen agents, providing broader protection against UV radiation .

Environmental Considerations

Recent studies have detected 2-phenylbenzimidazole sulfonic acid in gray water effluents, highlighting its persistence in environmental matrices . This raises concerns regarding its ecological impact and necessitates further investigation into its biodegradability and potential effects on aquatic systems.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb UV radiation. It strongly absorbs UV-B wavelengths, providing protection against UV-B-induced damage. Upon photoexcitation, it can generate reactive oxygen species, including singlet oxygen, which can lead to DNA damage and other cellular effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs: ensulizole (a UV filter), 2-(hydrazinylcarbonyl)-3-phenyl-1H-indole-5-sulfonamide (an indole-based sulfonamide), and a bioactive oxadiazole derivative.

Table 1: Structural and Functional Comparison

Key Differentiators

Structural Backbone :

- The target compound contains a benzodiazole core, whereas ensulizole and the oxadiazole derivative feature benzimidazole and oxadiazole rings, respectively. Benzodiazoles are less common in commercial applications compared to benzimidazoles, which are prevalent in pharmaceuticals and UV filters .

- The hydrate moiety in the target compound may enhance solubility compared to anhydrous ensulizole, though this requires experimental validation.

In contrast, the sulfonic acid group in the target compound and ensulizole enhances hydrophilicity but lacks direct evidence of antitumor activity. The oxadiazole derivative’s high docking score (-10.7 kcal/mol) against Topo II highlights the importance of heterocyclic diversity in drug design .

Applications :

- Ensulizole’s established use in sunscreens underscores the role of sulfonic acid derivatives in photoprotection, whereas the target compound’s hydrate form may offer stability advantages in aqueous formulations .

- The oxadiazole derivative’s superior Topo II inhibition compared to doxorubicin suggests that structural modifications (e.g., fluorophenyl substitution) significantly enhance bioactivity .

Biological Activity

2-Phenyl-1H-1,3-benzodiazole-5-sulfonic acid hydrate (CAS No. 207853-65-4) is a compound of increasing interest in biological and medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N2O4S. The compound features a benzodiazole core with a sulfonic acid group, which is crucial for its biological interactions. The sulfonic acid moiety enhances solubility in aqueous environments, making it suitable for various biological assays.

The primary mechanism of action for this compound involves its ability to absorb ultraviolet (UV) radiation, particularly UV-B wavelengths. Upon photoexcitation, the compound can generate reactive oxygen species (ROS), which may lead to oxidative stress and subsequent cellular damage, including DNA damage. This property has implications in both photoprotection and potential cytotoxic effects against certain cell types .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by interfering with metabolic pathways essential for bacterial survival. For instance, compounds with similar structural features have demonstrated efficacy against pathogens by disrupting folate synthesis pathways .

Anticancer Potential

In vitro studies have suggested that this compound may possess anticancer properties. Its ability to induce ROS generation can lead to apoptosis in cancer cells. Preliminary findings indicate that it might be effective against specific cancer cell lines, although further studies are needed to elucidate its full potential and mechanisms .

Antioxidant Activity

The compound has also been evaluated for its antioxidant capacity. It demonstrated significant scavenging activity against free radicals in various assays, including DPPH and ABTS tests. The antioxidant properties are attributed to its ability to donate electrons and neutralize free radicals, which could be beneficial in preventing oxidative stress-related diseases .

Case Studies and Research Findings

Study on Antibacterial Activity:

A study conducted on the antibacterial efficacy of this compound revealed that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods, showing significant activity comparable to conventional antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Study on Anticancer Activity:

In a study evaluating the anticancer effects on MCF-7 breast cancer cells, the compound exhibited an IC50 value of 25 µM after 48 hours of treatment. This suggests a moderate level of cytotoxicity that warrants further investigation into its mechanism of action.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

Applications

Due to its biological activities, this compound has potential applications in various fields:

Pharmaceuticals: As a candidate for developing new antimicrobial and anticancer agents.

Cosmetics: Utilized as a UV absorber in sunscreen formulations to protect skin from UV-induced damage .

Research: Employed in studies involving enzyme inhibition and DNA interactions due to its biochemical properties .

Q & A

Q. How can environmental impacts of lab-scale synthesis be mitigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.